ethyl 2-{2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamido}-4-(4-methylphenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-{2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamido}-4-(4-methylphenyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science . This compound is characterized by its unique structure, which includes a thiophene ring, a cyano group, and various substituted phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamido}-4-(4-methylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with an appropriate cyano and phenyl-substituted precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamido}-4-(4-methylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) under controlled temperatures.
Major Products Formed
The major products formed from these reactions include oxidized thiophene derivatives, reduced amides, and various substituted phenyl compounds, depending on the specific reaction pathway .
Scientific Research Applications
Ethyl 2-{2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamido}-4-(4-methylphenyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development, particularly in the design of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-{2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamido}-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar biological activities and applications.
Indole Derivatives: Compounds with indole structures, such as indomethacin and celecoxib, share some pharmacological properties with thiophene derivatives.
Uniqueness
Ethyl 2-{2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamido}-4-(4-methylphenyl)thiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S/c1-5-32-27(31)24-22(19-12-10-18(4)11-13-19)16-34-26(24)29-25(30)21(15-28)14-20-8-6-7-9-23(20)33-17(2)3/h6-14,16-17H,5H2,1-4H3,(H,29,30)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMVUMJIYACSOP-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C(=CC3=CC=CC=C3OC(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)/C(=C/C3=CC=CC=C3OC(C)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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